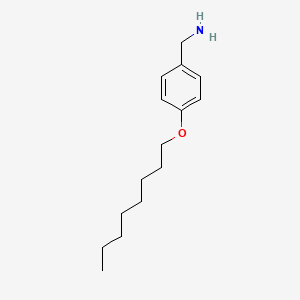

4-Octyloxybenzylamine

Beschreibung

4-Octyloxybenzylamine is a benzylamine derivative featuring a para-substituted octyloxy group (–O–C₈H₁₇). While specific data on this compound are lacking, its structural analogs (e.g., 4-N-Hexylbenzylamine, 4-(5-Oxazolyl)benzylamine) provide insights into trends in physicochemical properties, reactivity, and biological applications.

Eigenschaften

Molekularformel |

C15H25NO |

|---|---|

Molekulargewicht |

235.36 g/mol |

IUPAC-Name |

(4-octoxyphenyl)methanamine |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13,16H2,1H3 |

InChI-Schlüssel |

WSDITBJWTUDXTP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1=CC=C(C=C1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Octyloxybenzylamine typically involves the reaction of 4-hydroxybenzylamine with octyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the octyloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-Octyloxybenzylamine are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Octyloxybenzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Octyloxybenzylamine is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing complex organic molecules and polymers.

Biology: In the study of biochemical pathways and as a reagent in enzyme assays.

Medicine: Potential use in drug development and as an intermediate in pharmaceutical synthesis.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Octyloxybenzylamine involves its interaction with molecular targets through its amine and octyloxy functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : 4-N-Hexylbenzylamine (hexyl chain) is less lipophilic than 4-Octyloxybenzylamine (hypothetically), but more so than oxazole or oxane-containing analogs.

- Reactivity : The oxazole ring in 4-(5-Oxazolyl)benzylamine enables diverse reactivity (e.g., hydrogen bonding, electrophilic substitution) compared to alkyl-substituted analogs .

- Steric Effects : 4-(Cyclobutylmethyl)oxan-4-amine’s bicyclic substituent may limit conformational flexibility, impacting binding to biological targets .

Biologische Aktivität

4-Octyloxybenzylamine (C₁₅H₃₃N) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₁₅H₃₃N

- Molecular Weight : 233.45 g/mol

- CAS Number : 3000-67-7

Biological Activities

1. Anticancer Properties

Research indicates that 4-Octyloxybenzylamine exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, which are critical in preventing tumor growth.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

2. Neuroprotective Effects

4-Octyloxybenzylamine has demonstrated neuroprotective properties in several in vitro studies. It appears to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Modulation of Protein Tyrosine Phosphatases (PTPs)

The compound has been identified as a modulator of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways related to metabolism and insulin sensitivity. This modulation is particularly relevant in the context of metabolic disorders, including type II diabetes.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 4-Octyloxybenzylamine on different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations above 10 µM. The study concluded that further investigation into its potential as a chemotherapeutic agent is warranted.

Neuroprotection in Animal Models

In an experimental model using rats subjected to neurotoxic agents, administration of 4-Octyloxybenzylamine resulted in reduced neuronal damage and improved behavioral outcomes. These findings suggest its potential use in protecting against neurodegeneration .

The biological activity of 4-Octyloxybenzylamine can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Oxidative Stress Reduction : It enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.

- PTP Modulation : By inhibiting specific PTPs, it influences insulin signaling pathways, which may help regulate blood glucose levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.